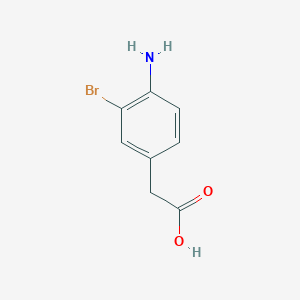

(4-氨基-3-溴苯基)乙酸

描述

(4-Amino-3-bromophenyl)acetic acid is a chemical compound that is part of a broader class of compounds that can be utilized in various chemical syntheses and applications. The presence of both an amino group and a bromine atom on the phenyl ring provides unique reactivity that can be exploited in the synthesis of peptides, surfactants, and other biologically active molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with readily available starting materials. For instance, the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids, which are structurally related to (4-Amino-3-bromophenyl)acetic acid, includes esterification, Collins oxidation, and sodium chlorite oxidation steps, yielding overall yields between 58 to 69% . Similarly, the synthesis of amino-3-fluorophenyl boronic acid, which shares the amino-phenyl motif, involves protection of the amine group, lithium-bromine exchange, and acidic hydrolysis, resulting in a 47% yield .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, a compound related to (4-Amino-3-bromophenyl)acetic acid, has been elucidated, providing insights into the molecular conformation and potential interactions . The molecular adducts of 4-aminobenzoic acid with various substituted aromatic compounds have also been characterized, demonstrating the role of hydrogen bonding in crystallization processes .

Chemical Reactions Analysis

The presence of functional groups such as amino and bromo substituents on the phenyl ring allows for a variety of chemical reactions. For example, the bromo substituent can participate in copper-catalyzed cross-coupling reactions to synthesize new compounds like surfactants containing a benzene ring . Additionally, the amino group can engage in hydrogen bonding, as seen in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids, which form specific hydrogen-bonding motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Amino-3-bromophenyl)acetic acid and related compounds are influenced by their functional groups. For instance, the pKa value of amino-3-fluorophenyl boronic acid is relatively low, which is significant for its application in glucose sensing materials . The surfactant properties of 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, such as its ability to form premicellar aggregations, are determined by its molecular structure . The biocidal activity of bromo-substituted 4-biphenyl acetamides derivatives also highlights the importance of bromine substitution in biological applications .

科学研究应用

1. 杂环和肽模拟支架的合成

(4-氨基-3-溴苯基)乙酸衍生物用于合成新型氨基酸衍生的杂环。这些杂环在肽模拟支架的开发中至关重要,促进了药物化学的进步。托德、恩杜巴库和巴特利特 (2002) 探索了肽缩醛的双环化以创建桥连结构和稠环类似物,展示了该化合物在复杂有机合成中的用途 (托德、恩杜巴库和巴特利特,2002 年)。

2. 抗惊厥剂的合成

Unverferth 等人 (1998 年) 的研究涉及从苯乙酮和甘氨酸衍生物合成新的 3-氨基吡咯,其中包括与(4-氨基-3-溴苯基)乙酸相关的化合物。这种合成促进了抗惊厥剂的发展,具有相当的活性和最小的神经毒性 (Unverferth 等人,1998 年)。

3. 抗菌剂的创建

该化合物的衍生物已用于合成新的抗菌剂。例如,Safonov 和 Nevmyvaka (2020) 合成了具有抗菌特性的新型化合物,包括 3-(2-溴苯基)-4-取代-1H-1,2,4-三唑-5(4H)-硫酮,展示了其在对抗微生物中的应用抵抗 (Safonov 和 Nevmyvaka,2020 年)。

4. 开发具有抗菌活性的新型杂环化合物

El-Hashash 等人 (2015) 利用了密切相关的化合物 4-(4-溴苯基)-4-氧代丁-2-烯酸,制备了一系列新型杂环化合物。这些化合物,包括芳基丙烯酸、吡啶并酮和呋喃酮衍生物,因其抗菌活性而受到研究,展示了(4-氨基-3-溴苯基)乙酸在创建有效抗菌剂中的潜力 (El-Hashash 等人,2015 年)。

安全和危害

The safety information for “(4-Amino-3-bromophenyl)acetic acid” includes the GHS07 pictogram, with the signal word “Warning” and precautionary statements P271, P261, and P280 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

2-(4-amino-3-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUKTYAEODCQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604857 | |

| Record name | (4-Amino-3-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-3-bromophenyl)acetic acid | |

CAS RN |

66955-75-7 | |

| Record name | (4-Amino-3-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)